molecular formula C14H10Cl3NO2 B2967536 2,2,2-trichloro-1-[4-(4-methylbenzoyl)-1H-pyrrol-2-yl]-1-ethanone CAS No. 453557-68-1

2,2,2-trichloro-1-[4-(4-methylbenzoyl)-1H-pyrrol-2-yl]-1-ethanone

Cat. No.: B2967536
CAS No.: 453557-68-1
M. Wt: 330.59
InChI Key: DKPAGTOVPWUQEJ-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-[4-(4-methylbenzoyl)-1H-pyrrol-2-yl]-1-ethanone (CAS: sc-321932) is a trichloroacetyl-substituted pyrrole derivative with a 4-methylbenzoyl group at the pyrrole ring’s 4-position. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of bioactive molecules and heterocyclic frameworks. Its structure combines electron-withdrawing trichloroacetyl and electron-donating aromatic moieties, enabling diverse reactivity in Friedel-Crafts alkylation, nucleophilic substitution, and cross-coupling reactions . Commercial availability (e.g., Santa Cruz Biotechnology, 500 mg for $296.00) underscores its utility in medicinal chemistry and materials science .

Properties

IUPAC Name

2,2,2-trichloro-1-[4-(4-methylbenzoyl)-1H-pyrrol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl3NO2/c1-8-2-4-9(5-3-8)12(19)10-6-11(18-7-10)13(20)14(15,16)17/h2-7,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPAGTOVPWUQEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-1-[4-(4-methylbenzoyl)-1H-pyrrol-2-yl]-1-ethanone typically involves the reaction of 4-(4-methylbenzoyl)-1H-pyrrole-2-carbaldehyde with trichloroacetyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichloroacetyl chloride. The product is then purified by recrystallization from a suitable solvent.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production. This includes controlling the temperature, reaction time, and the purity of reagents to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-1-[4-(4-methylbenzoyl)-1H-pyrrol-2-yl]-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the trichloromethyl group to a dichloromethyl or methyl group.

    Substitution: The trichloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce dichloromethyl or methyl derivatives.

Scientific Research Applications

2,2,2-Trichloro-1-[4-(4-methylbenzoyl)-1H-pyrrol-2-yl]-1-ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-1-[4-(4-methylbenzoyl)-1H-pyrrol-2-yl]-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The pyrrole ring and methylbenzoyl group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in CAS 53391-50-7) enhance electrophilicity at the trichloroacetyl carbon, favoring nucleophilic attacks. Conversely, electron-donating groups (e.g., methoxy in CAS 174417-17-5) reduce reactivity but improve solubility .
  • Steric Considerations : Bulky substituents like cyclopropylcarbonyl (CAS 885950-09-4) may hinder crystallization, as reflected in discontinued commercial status .
  • Biological Relevance : Fluorinated derivatives (e.g., CAS 338403-93-3) exhibit enhanced metabolic stability and membrane permeability, making them candidates for sodium channel inhibitors .

Biological Activity

2,2,2-Trichloro-1-[4-(4-methylbenzoyl)-1H-pyrrol-2-yl]-1-ethanone is a synthetic compound with notable biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₁₄H₁₀Cl₃NO₂
  • Molecular Weight : 330.59 g/mol
  • CAS Number : 338403-92-2
  • Melting Point : 149–151 °C
  • Boiling Point : Predicted at 451.7 ± 45.0 °C

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related pyrrole derivatives have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AHT29 (Colorectal)1.61 ± 1.92
Compound BJurkat (Leukemia)1.98 ± 1.22

These findings suggest that the presence of the pyrrole ring enhances cytotoxicity, potentially due to interactions with cellular targets involved in proliferation and apoptosis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study found that similar trichloro derivatives exhibited effective bacteriostatic and fungicidal activities against various pathogens:

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus93.7
Escherichia coli46.9
Candida albicans7.8

The structure-activity relationship suggests that the electron-withdrawing groups in the compound are crucial for its antimicrobial efficacy .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The trichloro group may interfere with key enzymes involved in cellular metabolism.
  • Induction of Apoptosis : It may promote programmed cell death in cancer cells through mitochondrial pathways.
  • Disruption of Cell Membranes : Its lipophilic nature allows it to integrate into microbial membranes, leading to cell lysis.

Case Studies

A notable case study involved the evaluation of a series of pyrrole derivatives, including variations of this compound. The study assessed their anticancer effects on human cancer cell lines and demonstrated that modifications to the benzoyl moiety significantly enhanced cytotoxicity.

Q & A

Q. What are the established synthetic routes for 2,2,2-trichloro-1-[4-(4-methylbenzoyl)-1H-pyrrol-2-yl]-1-ethanone?

The synthesis typically involves trichloroacetylation of pyrrole followed by functionalization. A common route starts with the reaction of pyrrole with trichloroacetyl chloride in the presence of AlCl₃ to form 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone . Subsequent Friedel-Crafts acylation at the pyrrole ring's 4-position using 4-methylbenzoyl chloride under Lewis acid catalysis introduces the 4-methylbenzoyl group. Regioselective alkylation at the nitrogen atom (e.g., with alkyl bromoacetates) may follow, requiring potassium tert-butoxide and tetrabutylammonium bromide in DMF .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and regioselectivity.
  • Mass spectrometry (MS) : High-resolution MS for molecular weight validation.
  • X-ray crystallography : Refinement via SHELXL (e.g., SHELX-2018) for unambiguous structural determination .
  • Infrared (IR) spectroscopy : To identify carbonyl (C=O) and trichloromethyl (CCl₃) functional groups .

Q. How can purity and stability be assessed during synthesis?

Use HPLC with UV detection to monitor reaction progress and purity. Stability studies should employ accelerated degradation conditions (e.g., heat, light, humidity) followed by LC-MS to identify degradation products. Store the compound at 2–8°C in inert atmospheres to minimize decomposition .

Advanced Research Questions

Q. How can discrepancies between spectroscopic data and crystallographic structures be resolved?

Cross-validate using complementary techniques :

  • Compare experimental NMR chemical shifts with DFT-calculated values.
  • Re-examine X-ray data for potential twinning or disorder using SHELXL's TWIN and PART commands .
  • Check for polymorphs via differential scanning calorimetry (DSC) or variable-temperature XRD .

Q. What strategies optimize regioselective functionalization of the pyrrole ring?

  • Friedel-Crafts acylation : Use bulky Lewis acids (e.g., AlCl₃) to direct electrophilic substitution to the 4-position .
  • Bromination : Controlled bromine addition in DMF with K₂CO₃ yields 4-bromo derivatives for further coupling .
  • Protecting groups : Temporarily block reactive sites (e.g., N-alkylation) to prioritize functionalization at specific positions .

Q. How can computational methods predict the compound’s reactivity or interactions?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide pharmacological studies.
  • Docking studies : Use software like AutoDock Vina to model binding affinities for antimicrobial or antitumor activity .

Q. What experimental designs are suitable for evaluating biological activity?

  • Antimicrobial assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via serial dilution, referencing ciprofloxacin as a positive control .
  • Anticancer studies : Use Dalton’s lymphoma ascites (DLA) or Ehrlich ascites cell lines to assess cytotoxicity via MTT assays .
  • Anthelmintic activity : Evaluate paralysis or mortality rates in model organisms (e.g., Pheretima posthuma) .

Data Contradiction and Troubleshooting

Q. How to address inconsistent yields in Friedel-Crafts acylation steps?

  • Parameter optimization : Vary reaction temperature (0–25°C), solvent (dichloroethane vs. DCM), and catalyst loading (AlCl₃: 1–3 equiv.).
  • Moisture control : Ensure anhydrous conditions to prevent hydrolysis of acyl intermediates .
  • Workup modifications : Use aqueous NaHCO₃ to quench excess AlCl₃ and prevent side reactions .

Q. Why might crystallographic data conflict with spectroscopic assignments?

  • Dynamic effects in solution : Conformational flexibility in NMR timescales vs. static crystal structures.
  • Solvent inclusion : Crystallize from different solvents (e.g., MeOH vs. EtOAc) to identify solvatomorphs .
  • Stereoelectronic effects : Electron-withdrawing groups (e.g., CCl₃) may distort bond angles in XRD vs. solution .

Methodological Tables

Q. Table 1. Key Synthetic Steps and Conditions

StepReagents/ConditionsYieldReference
TrichloroacetylationPyrrole, Cl₃COCl, AlCl₃, 0°C75–85%
Friedel-Crafts Acylation4-Methylbenzoyl chloride, AlCl₃, DCM60–70%
N-AlkylationKOtBu, TBAB, DMF, alkyl bromoacetate67–86%

Q. Table 2. Biological Activity Data (Example)

Compound DerivativeMIC (μg/mL) S. aureusIC₅₀ (μM) DLA Cells
Parent compound12.545.2
4-Bromo analog6.2528.7

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